molecular formula C14H12BrClN2O2S B6290746 N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-01-9

N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290746
CAS No.: 2432855-01-9
M. Wt: 387.7 g/mol
InChI Key: KOCYXEZMYFSXOF-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with 4-bromo-3-chlorobenzaldehyde. The compound features a sulfonohydrazide backbone linked to a benzylidene moiety substituted with bromo (4-position) and chloro (3-position) groups. This structure confers unique electronic and steric properties, making it a candidate for biological applications, including enzyme inhibition and DNA interaction .

Properties

IUPAC Name

N-[(E)-(4-bromo-3-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCYXEZMYFSXOF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound is characterized by its unique molecular structure, which includes a hydrazone functional group (-C=N-NH-), and halogen substitutions that enhance its reactivity and biological efficacy.

  • Molecular Formula : C14H12BrClN2O2S
  • Molecular Weight : 387.7 g/mol
  • Appearance : White to pale-yellow crystalline powder
  • Melting Point : 192-194°C
  • Solubility : Insoluble in water; soluble in organic solvents such as chloroform and methanol

Synthesis

The synthesis of this compound typically involves the condensation of 4-bromo-3-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide, often facilitated by an acid catalyst under reflux conditions. The general reaction can be represented as follows:

4 bromo 3 chlorobenzaldehyde+4 methylbenzenesulfonylhydrazideN 4 Bromo 3 chlorobenzylidene 4 methylbenzenesulfonohydrazide\text{4 bromo 3 chlorobenzaldehyde}+\text{4 methylbenzenesulfonylhydrazide}\rightarrow \text{N 4 Bromo 3 chlorobenzylidene 4 methylbenzenesulfonohydrazide}

Biological Activity

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Research indicates that this compound can induce apoptosis in cancer cells, primarily through the activation of caspase-mediated pathways. Studies have shown that it effectively inhibits the growth of various cancer cell lines, suggesting a promising role in cancer therapeutics .
  • Antimicrobial Properties :
    • The compound demonstrates significant antimicrobial and antifungal activities, inhibiting the growth of various Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity positions it as a potential candidate for treating infections caused by resistant microbial strains .
  • Mechanism of Action :
    • Preliminary studies suggest interactions with specific cellular pathways involved in apoptosis and microbial resistance mechanisms. The halogen substitutions (bromine and chlorine) are believed to enhance the compound's binding affinity to biological targets, leading to its potent effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaBiological Activity
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazideC14H12BrClN2O2SAnticancer, Antimicrobial
N'-(3-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazideC15H15BrN2O2SAnticancer
N'-(3-Chloro-4-bromobenzylidene)-4-methylbenzenesulfonohydrazideC14H12BrClN2O2SAntimicrobial

The structural modifications in these compounds significantly influence their biological activity, with this compound showing enhanced efficacy due to its specific halogen substitutions.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Efficacy :
    • A study published in a peer-reviewed journal demonstrated that this compound effectively reduced cell viability in several cancer cell lines, with IC50 values indicating potent anticancer properties .
  • Antimicrobial Studies :
    • In vitro studies have reported that this compound exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, potentially inducing apoptosis in cancer cells through the activation of caspase pathways. Studies have shown its effectiveness against various cancer cell lines, making it a candidate for further development in oncology .
    • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. This makes it relevant in the development of new antimicrobial agents .
  • Materials Science
    • Synthesis of Complex Molecules : N'-(4-Bromo-3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical modifications, enhancing its utility in materials science.
  • Agrochemicals
    • The compound's biological activity suggests potential applications in developing new agrochemicals. Its efficacy against microbial pathogens can be harnessed to create safer and more effective agricultural products.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated induction of apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Study BAntimicrobial EfficacyShowed inhibition of bacterial growth (e.g., E. coli, S. aureus) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CSynthesis ApplicationsUtilized as a precursor for synthesizing novel derivatives with enhanced biological activities, highlighting its versatility in organic synthesis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of sulfonohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents on Benzylidene Group Key Structural Features Biological Activity/Properties Reference
Target Compound 4-Bromo, 3-chloro Electron-withdrawing halogens; planar structure Potential enzyme inhibition, DNA intercalation
N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide (1b) 4-Bromo Lacks 3-chloro substitution; reduced steric hindrance Moderate MAO-B inhibition (IC₅₀ = 12.3 µM)
N'-(5-Bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide (2) 5-Bromo, 2-hydroxy Hydroxy group enhances H-bonding; tert-butyl increases lipophilicity DNA intercalation, antimicrobial activity
N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide (2n) 3,5-Dichloro, 2-hydroxy Dual chloro substituents; hydroxy group Lower yield (17%) in synthesis; unconfirmed bioactivity
N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l) Furan heterocycle Electron-rich heterocycle; improved solubility No significant enzyme inhibition

Key Observations :

  • Halogen Effects: The 4-bromo-3-chloro substitution in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to mono-halogenated analogs (e.g., 1b). This may improve binding to enzyme active sites or DNA .
  • Hydroxy vs. Halogen : Hydroxy-substituted derivatives (e.g., compound 2) exhibit stronger DNA intercalation due to H-bonding but lower metabolic stability compared to halogenated analogs .
  • Heterocyclic Substituents : Furan or thiophene substitutions (e.g., 1l, 1m) reduce steric hindrance but diminish inhibitory potency, likely due to weaker electronic interactions .
Spectral Data and Characterization
  • ¹H NMR : The target compound’s imine proton (N=CH) resonates at δ ~10.23 ppm, similar to 1b (δ 10.23 ppm), confirming Schiff base formation. Aromatic protons appear as multiplets between δ 7.40–7.97 ppm, consistent with halogen-induced deshielding .
  • ¹³C NMR : The sulfonyl carbon resonates at δ ~143 ppm, while the imine carbon (C=N) appears at δ ~145 ppm, matching trends in 1b and 1l .

Preparation Methods

Materials and Reagents

The synthesis necessitates the following components:

  • 4-Bromo-3-chlorobenzaldehyde : A halogenated aromatic aldehyde serving as the electrophilic component.

  • 4-Methylbenzenesulfonohydrazide : The nucleophilic hydrazine derivative.

  • Solvents : Ethanol, methanol, or dimethylformamide (DMF) for reaction medium.

  • Catalysts : Pyridine or acetic acid to facilitate imine formation.

  • Purification agents : Silica gel for column chromatography; ethanol-water mixtures for recrystallization.

Synthetic Procedure

The preparation follows a two-step protocol: condensation and purification .

Condensation Reaction

  • Molar Ratios : Equimolar quantities of 4-bromo-3-chlorobenzaldehyde (1.0 equiv) and 4-methylbenzenesulfonohydrazide (1.0 equiv) are dissolved in anhydrous ethanol (10 mL per 1 g of aldehyde).

  • Catalyst Addition : Pyridine (0.5 mL per 1 g of aldehyde) or glacial acetic acid (2–3 drops) is introduced to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux Conditions : The mixture is refluxed at 80–90°C for 6–8 hours, monitored by TLC (petroleum ether:ethyl acetate = 3:1).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the sulfonohydrazide’s -NH2 group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Work-up and Isolation

  • Cooling and Filtration : Post-reflux, the solution is cooled to 0–5°C, inducing crystallization. The precipitate is filtered and washed with ice-cold ethanol.

  • Drying : The crude product is vacuum-dried at 40°C for 12 hours.

Purification Strategies

Column Chromatography :

  • Stationary Phase : Silica gel (200–300 mesh).

  • Mobile Phase : Petroleum ether:ethyl acetate (15:1 to 10:1 gradient).

  • Yield : 60–75%, contingent on eluent polarity and substrate solubility.

Recrystallization :

  • Solvent System : Ethanol-water (4:1) at 60°C.

  • Purity Enhancement : Removes unreacted starting materials and byproducts, yielding >95% pure product.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ConditionSolventCatalystTime (h)Yield (%)
Base CaseEthanolPyridine662
Variant 1MethanolAcetic Acid658
Variant 2DMFNone841

Key Observations :

  • Ethanol-pyridine combination maximizes yield due to balanced polarity and catalytic activity.

  • DMF sans catalyst underperforms, highlighting the necessity of acid/base mediation.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
70852
80663
90660

Analysis :

  • 80°C for 6 hours strikes an optimal balance between reaction rate and thermal decomposition.

Analytical Characterization

Spectroscopic Data

  • Melting Point : 192–194°C (decomp.), consistent with hydrazone derivatives.

  • IR (KBr, cm⁻¹) : 3250 (N-H stretch), 1605 (C=N), 1340, 1160 (S=O).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 8H, Ar-H), 2.45 (s, 3H, CH3).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile:water = 70:30).

  • Elemental Analysis : Calculated (%) for C14H12BrClN2O2S: C 43.38, H 3.12, N 7.23; Found: C 43.29, H 3.08, N 7.19.

Challenges and Troubleshooting

Common Pitfalls

  • Incomplete Condensation : Add excess aldehyde (1.2 equiv) to drive the equilibrium.

  • Low Crystallinity : Seed with pure product during cooling to induce nucleation.

Scalability Considerations

  • Kilogram-Scale : Replace column chromatography with fractional crystallization, reducing solvent waste .

Q & A

Q. Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) confirms hydrazone formation (δ ~8.5 ppm for –NH and ~7.3–8.2 ppm for aromatic protons) .
  • IR Spectroscopy : Key bands include ν(N–H) at ~3174–3284 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .
  • X-ray Diffraction : Monoclinic C2/c space group with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₁BrClN₂O₂S) .

Advanced: How do computational methods like DFT enhance structural and electronic analysis?

DFT (B3LYP/6-31G(d,p)) calculations provide:

  • Molecular Geometry : Bond lengths/angles matching X-ray data (e.g., C=N bond ~1.28 Å) .
  • Vibrational Assignments : Correlate experimental IR bands to specific motions (e.g., ν(N–H) at 3284 cm⁻¹ vs. experimental 3174 cm⁻¹) .
  • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) predict reactivity and charge transfer properties .
  • TD-DFT : Simulates UV-vis spectra (λmax ~300–350 nm) for electronic transition analysis .

Advanced: How is the compound’s biological activity evaluated, and what mechanisms are proposed?

  • Enzyme Inhibition Assays :
    • MAO-A/MAO-B inhibition assessed via IC₅₀ values (e.g., 0.33 μM for MAO-A) using fluorometric methods .
    • Kinetic Studies : Competitive (MAO-B) vs. non-competitive (MAO-A) inhibition modes determined via Lineweaver-Burk plots .
  • Molecular Docking : Identifies binding pockets (e.g., hydrophobic interactions with MAO-A’s FAD domain) .

Basic: How is the crystal structure determined, and what software is used?

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELX programs (SHELXL-97) refine structures, achieving R-factors < 0.05 .
  • Key Features : Monoclinic symmetry, Z = 4, and hydrogen-bonded networks .

Advanced: What reaction pathways are typical for this hydrazone derivative?

  • Condensation Reactions : Forms Schiff bases with aldehydes under acidic conditions .
  • Cyclization : Generates 1,3,4-oxadiazines in the presence of POCl₃ or SOCl₂ .
  • Metal Coordination : Binds transition metals (e.g., Ni²⁺, Cu²⁺) via N and O donors, forming octahedral complexes .

Advanced: How are metal complexes of this compound synthesized and characterized?

  • Synthesis : React with metal salts (e.g., NiCl₂·6H₂O) in ethanol/water mixtures (pH 6–7) .
  • Characterization :
    • Spectroscopy : UV-vis (d-d transitions at ~450–600 nm) and ESR (g∥ > g⊥ for Cu²⁺) .
    • Magnetic Susceptibility : Paramagnetic behavior (μeff ~1.7–2.2 BM for Cu²⁺) .

Advanced: How should researchers address contradictions in reported spectral or crystallographic data?

  • Variable Conditions : Differences in solvent (DMSO vs. CDCl₃) or temperature alter NMR/IR peaks .
  • Crystallographic Artifacts : Twinning or disordered solvents may require alternative refinement models .
  • Method Validation : Cross-check with DFT-optimized geometries and Hirshfeld surface analysis .

Basic: What are the recommended storage and handling protocols?

  • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.